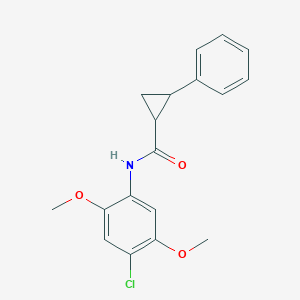
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. Since then, CP-55940 has been the subject of numerous scientific studies, which have investigated its chemical properties, synthesis method, mechanism of action, and potential therapeutic uses.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body, including the brain, spinal cord, and immune system. By binding to these receptors, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can modulate the release of neurotransmitters and other signaling molecules, leading to a wide range of effects on physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have both analgesic and anti-inflammatory effects, as well as potential neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in animal and human studies. These include analgesia, sedation, hypothermia, appetite stimulation, and reduced locomotor activity. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been shown to affect the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in regulating mood, reward, and cognition.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has several advantages as a research tool, including its high potency and selectivity for the cannabinoid receptors, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use in laboratory experiments, including its complex synthesis process, potential toxicity, and the need for specialized equipment and expertise. Researchers must also be careful to control for factors such as dosage, route of administration, and species differences when using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide in animal studies.
Future Directions
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential therapeutic uses in the treatment of pain, inflammation, and neurological disorders. Researchers are also investigating its potential anti-cancer properties and its ability to modulate the immune system. In addition, there is growing interest in the development of new synthetic cannabinoids that may have improved therapeutic profiles and fewer side effects than existing drugs. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide remains an important tool for scientific research and holds promise for the development of new treatments for a wide range of diseases and conditions.
Synthesis Methods
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2,5-dimethoxybenzaldehyde, 4-chlorophenylacetonitrile, and phenylcyclopropanecarboxylic acid. The synthesis method has been optimized over the years, resulting in high yields and purity of the final product. However, the synthesis process is complex and requires specialized equipment and expertise.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to activate the cannabinoid receptors in the brain and peripheral nervous system, which are involved in regulating pain, mood, appetite, and other physiological processes. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropanecarboxamide has also been investigated for its potential anti-cancer properties, as well as its ability to modulate the immune system and reduce inflammation.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(21)13-8-12(13)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJALOVWJXGIFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2C3=CC=CC=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)
![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)

![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)
![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)